1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol
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Overview
Description
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol is a unique chemical compound characterized by its cyclopropane rings and hydroxyl groups. Its molecular formula is C8H14O2, and it has a molecular weight of 142.2 g/mol
Scientific Research Applications
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Preparation Methods
The synthesis of 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol typically involves the reaction of cyclopropylcarbinol with ethylene oxide under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and a reaction time of approximately 2-3 hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the hydroxyl groups to alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Mechanism of Action
The mechanism by which 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol include:
Cyclopropanol: A simpler compound with a single cyclopropane ring and a hydroxyl group.
1,1’-(Ethane-1,2-diyl)bis(cyclopropan-1-ol): A compound with two cyclopropane rings connected by an ethylene bridge, similar to this compound but with different spatial arrangement.
The uniqueness of this compound lies in its dual cyclopropane rings and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7(1-2-7)5-6-8(10)3-4-8/h9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPWZSTDUVAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC2(CC2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353020 |
Source
|
Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139963-74-9 |
Source
|
Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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